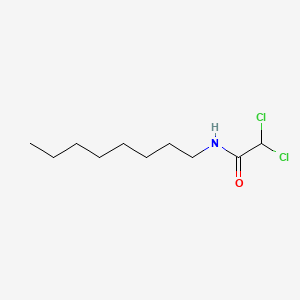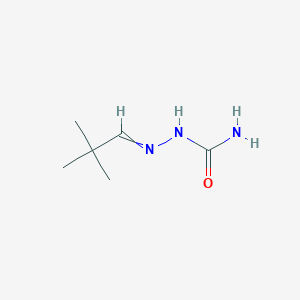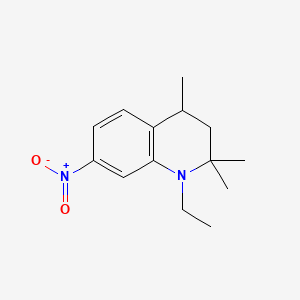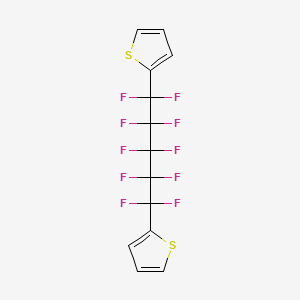
Thiophene, 2,2'-(decafluoropentamethylene)di-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,2’-(decafluoropentamethylene)di- is a specialized compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique structure of thiophene derivatives, including the incorporation of fluorinated chains, imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with carbonyl compounds under specific conditions. For the synthesis of Thiophene, 2,2’-(decafluoropentamethylene)di-, fluorinated intermediates are used to introduce the decafluoropentamethylene group.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the thiophene ring . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2,2’-(decafluoropentamethylene)di- undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,2’-(decafluoropentamethylene)di- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of thiophene derivatives involves interactions with various molecular targets. For instance, thiophene-based compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The fluorinated chains in Thiophene, 2,2’-(decafluoropentamethylene)di- enhance its lipophilicity, improving its interaction with lipid membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing ring.
Bithiophene: Contains two thiophene rings connected by a single bond.
Thieno[3,2-b]thiophene: A fused thiophene system with enhanced electronic properties.
Uniqueness
Thiophene, 2,2’-(decafluoropentamethylene)di- is unique due to the presence of the decafluoropentamethylene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.
Eigenschaften
CAS-Nummer |
24014-44-6 |
|---|---|
Molekularformel |
C13H6F10S2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4,5,5-decafluoro-5-thiophen-2-ylpentyl)thiophene |
InChI |
InChI=1S/C13H6F10S2/c14-9(15,7-3-1-5-24-7)11(18,19)13(22,23)12(20,21)10(16,17)8-4-2-6-25-8/h1-6H |
InChI-Schlüssel |
NHUXUDLCUFGMIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(C(C(C(C(C2=CC=CS2)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


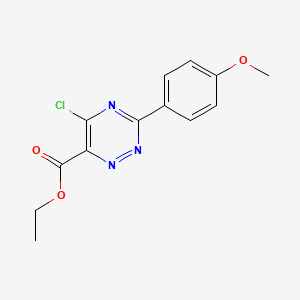
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
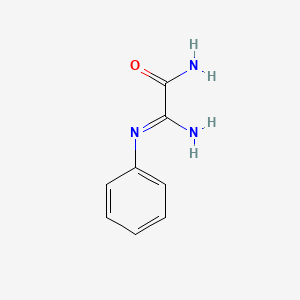
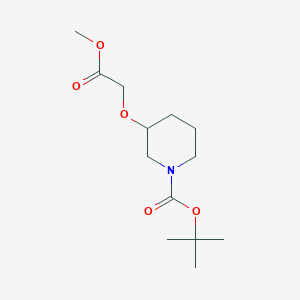
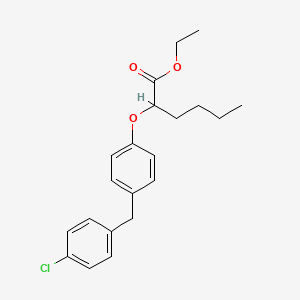
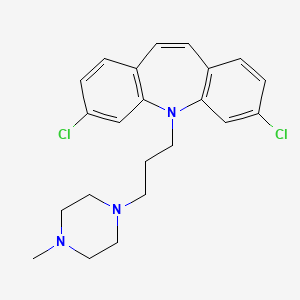

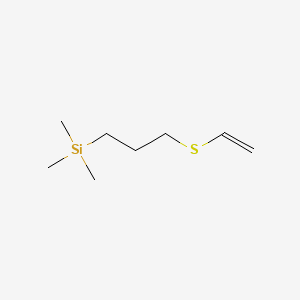
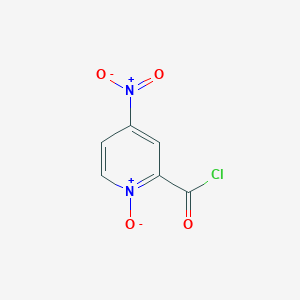

![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
